(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol
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Overview
Description
(8-Fluoro-2-oxa-6-aza-spiro[34]oct-8-YL)-methanol is a spirocyclic compound characterized by its unique structure, which includes a fluorine atom, an oxygen atom, and a nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . This process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and reaction time.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved properties.
Mechanism of Action
The mechanism of action of (8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Oxa-spirocycles: These compounds share a similar spirocyclic structure with an oxygen atom incorporated into the ring.
Spiropyrans: Known for their photochromic properties, spiropyrans can switch between different isomers under light exposure.
Spirocyclic Oxindoles: These compounds have spiro-3- to 8-membered rings and are important in medicinal chemistry.
Uniqueness
(8-Fluoro-2-oxa-6-aza-spiro[3.4]oct-8-YL)-methanol is unique due to the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
(5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAFZSJSLQZPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC2)C(CN1)(CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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